![molecular formula C14H8Cl2N2O2S2 B2541406 5-[(3,4-Dichlorophenyl)sulfonyl]-4-phenyl-1,2,3-thiadiazole CAS No. 338398-41-7](/img/structure/B2541406.png)
5-[(3,4-Dichlorophenyl)sulfonyl]-4-phenyl-1,2,3-thiadiazole
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Description
The compound “5-[(3,4-Dichlorophenyl)sulfonyl]-4-phenyl-1,2,3-thiadiazole” is a complex organic molecule that contains several functional groups. It has a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms. Attached to this ring is a phenyl group (a six-membered carbon ring), a sulfonyl group (which contains sulfur and oxygen), and a 3,4-dichlorophenyl group (another phenyl ring, but with two chlorine atoms attached) .
Scientific Research Applications
Synthesis and Antiviral Activity
A study by Chen et al. (2010) involved the synthesis of thiadiazole derivatives, including compounds similar to 5-[(3,4-Dichlorophenyl)sulfonyl]-4-phenyl-1,2,3-thiadiazole. These compounds demonstrated some anti-tobacco mosaic virus activity, highlighting their potential in antiviral research (Chen et al., 2010).
Reaction with Nitrile in Lewis Acid
Komatsu et al. (1983) explored the formation of thiadiazoles, including 5-[(3,4-Dichlorophenyl)sulfonyl]-4-phenyl-1,2,3-thiadiazole, by reacting sulfur dichloride with nitriles in the presence of a Lewis acid. This process highlights the compound's relevance in synthetic chemistry (Komatsu et al., 1983).
Anticancer Properties
Gomha et al. (2014) synthesized novel thiadiazole derivatives with a focus on anticancer applications. These compounds, including structures akin to 5-[(3,4-Dichlorophenyl)sulfonyl]-4-phenyl-1,2,3-thiadiazole, showed promising inhibitory effects on breast carcinoma cell lines (Gomha et al., 2014).
Antimicrobial Agents
Sah et al. (2014) investigated the synthesis of thiadiazole compounds as antimicrobial agents. These compounds, related to 5-[(3,4-Dichlorophenyl)sulfonyl]-4-phenyl-1,2,3-thiadiazole, exhibited moderate activity against bacterial and fungal strains, indicating their potential in antimicrobial research (Sah et al., 2014).
Photoinduced Molecular Rearrangements
A study by Vivona et al. (1997) on the photochemistry of oxadiazoles in the presence of sulfur nucleophiles led to the synthesis of thiadiazoles. This research underscores the compound's role in photochemical transformations and molecular rearrangement studies (Vivona et al., 1997).
Tautomeric Behavior Study
Erturk et al. (2016) investigated the tautomeric behavior of sulfonamide derivatives, including thiadiazole compounds. This study is significant for understanding the molecular conformation and pharmaceutical activities of such compounds (Erturk et al., 2016).
properties
IUPAC Name |
5-(3,4-dichlorophenyl)sulfonyl-4-phenylthiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O2S2/c15-11-7-6-10(8-12(11)16)22(19,20)14-13(17-18-21-14)9-4-2-1-3-5-9/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYICUJZMVZVTIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SN=N2)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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